3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS 898757-06-7
3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS 898757-06-7
An In-Depth Technical Guide to 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS 898757-06-7)
Executive Summary
This document provides a comprehensive technical overview of 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, a specialized chemical intermediate. We will explore its molecular structure, physicochemical properties, a robust synthetic pathway grounded in established organic chemistry principles, and its potential applications in research and development. The core of this analysis focuses on the compound's identity as a multi-functional building block, featuring a dichlorinated aromatic ketone and a protected terminal aldehyde. This unique combination of functionalities offers significant strategic value in complex, multi-step synthetic campaigns, particularly within the realms of pharmaceutical and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical architecture.
Part 1: Molecular Structure & Physicochemical Properties
3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an aromatic ketone derivative.[1] Its structure is defined by three key motifs:
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A Valerophenone Core : A five-carbon pentanoyl chain attached to a phenyl ring, forming a ketone.[2]
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Dichlorinated Aromatic Ring : Two chlorine atoms are substituted at the 3' and 4' positions of the phenyl ring. This halogenation significantly influences the electronic properties of the ring and provides potential sites for further modification.
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A Protected Aldehyde : The terminal end of the valerophenone chain is functionalized with a 5,5-dimethyl-1,3-dioxane group. This cyclic acetal serves as a robust protecting group for a latent aldehyde functionality.[3][4] The use of 1,3-dioxanes is a standard and reliable method for protecting carbonyls, as they are stable in neutral, basic, oxidative, and reductive conditions, yet can be selectively removed under acidic conditions.[3][4][5]
Compound Identification
| Identifier | Value |
| CAS Number | 898757-06-7[6][7] |
| IUPAC Name | 1-(3,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one[6] |
| Molecular Formula | C₁₇H₂₂Cl₂O₃[6][7] |
| Molecular Weight | 345.26 g/mol [6][7] |
| Canonical SMILES | CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)Cl)Cl)C[6] |
Computed Physicochemical Data
The following properties have been computationally derived and provide valuable insight for experimental design.
| Property | Value | Source |
| XLogP3 | 4.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 6 | PubChem[6] |
| Exact Mass | 344.0946 g/mol | PubChem[6] |
| Topological Polar Surface Area | 35.5 Ų | PubChem[6] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of this molecule is a strategic, multi-step process that leverages fundamental reactions in organic chemistry. The most logical approach involves the protection of a bifunctional starting material, followed by a classic Friedel-Crafts acylation to construct the aromatic ketone.[8][9][10]
Proposed Synthetic Pathway
The synthesis can be logically divided into three primary stages:
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Protection : Selective protection of the aldehyde in a precursor molecule.
-
Acyl Chloride Formation : Activation of the carboxylic acid for the subsequent C-C bond formation.
-
Friedel-Crafts Acylation : Coupling of the side chain with the dichlorinated aromatic ring.
Causality and Experimental Choices
-
Choice of Protecting Group : The aldehyde on the 6-oxohexanoic acid precursor is significantly more reactive than the carboxylic acid. It would interfere with the subsequent Friedel-Crafts reaction, which is incompatible with free aldehydes. The 5,5-dimethyl-1,3-dioxane is chosen for its high stability under the neutral or slightly acidic conditions required for acyl chloride formation and the strongly acidic Lewis acid conditions of the acylation.[3][4] The gem-dimethyl group further enhances stability.
-
Friedel-Crafts Acylation : This is the premier method for synthesizing aromatic ketones.[11][12] The reaction of an acyl chloride with an arene in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism.[9][10] The product is a ketone, which is deactivating towards further substitution, thus preventing polyacylation—a common issue in Friedel-Crafts alkylations.[10]
Detailed Experimental Protocol
Step 1: Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoic Acid (Intermediate 1)
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To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 6-oxohexanoic acid (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add toluene to the flask to a concentration of approximately 0.5 M.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the acetal product.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoyl Chloride (Intermediate 2)
-
Dissolve the dried Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) to the solution. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which should be used immediately in the next step.
Step 3: Friedel-Crafts Acylation to Yield the Final Product
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0°C.
-
Add a solution of Intermediate 2 (1.0 eq) in anhydrous DCM dropwise to the AlCl₃ suspension.
-
Add 1,2-dichlorobenzene (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone.
Part 3: Analytical Characterization
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The following table outlines the expected analytical data.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: 3H multiplet/doublet system between δ 7.5-8.0 ppm. Acetal Proton: 1H triplet (CH) around δ 4.5 ppm. Dioxane Protons: 4H multiplet (CH₂) around δ 3.5-3.8 ppm. α-Keto Protons: 2H triplet (-CH₂CO) around δ 2.9-3.1 ppm. Aliphatic Chain: ~6H multiplet (-CH₂-) between δ 1.4-1.9 ppm. Dioxane Methyls: 6H singlet (gem-dimethyl) around δ 0.9-1.1 ppm. |
| ¹³C NMR | Ketone Carbonyl: δ ~195-200 ppm. Aromatic Carbons: Multiple signals between δ 125-140 ppm. Acetal Carbon: δ ~100-105 ppm. Dioxane Carbons: Signals around δ 70-80 ppm (quaternary) and δ 30 ppm (CH₂). Aliphatic Carbons: Multiple signals in the δ 20-40 ppm range. |
| FT-IR (cm⁻¹) | C=O Stretch (Ketone): Strong absorbance at ~1685-1695 cm⁻¹. C-O Stretch (Acetal): Strong absorbances at ~1100-1200 cm⁻¹. C-Cl Stretch: Absorbances in the fingerprint region ~600-800 cm⁻¹. C-H Stretch (sp³): ~2850-2960 cm⁻¹. C=C Stretch (Aromatic): ~1470-1600 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular weight (344 g/mol ) showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio). Key Fragments: Fragments corresponding to the acylium ion, loss of the dioxane side chain, and McLafferty rearrangement products. |
Part 4: Chemical Reactivity and Potential Applications
The true value of this compound lies in its capacity as a versatile intermediate. The presence of three distinct functional zones—the ketone, the dichlorophenyl ring, and the protected aldehyde—allows for selective and orthogonal chemical transformations.
Key Transformations
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Deprotection of the Dioxane : Mild acidic hydrolysis will selectively cleave the acetal, unmasking the terminal aldehyde.[3] This yields a 1,6-keto-aldehyde, a powerful precursor for synthesizing heterocyclic systems like pyridines or for reductive amination to introduce nitrogen-containing moieties.
-
Reduction of the Ketone : The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the dioxane and aromatic chlorides intact.[13] This introduces a new chiral center and a hydroxyl group for further functionalization.
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Modification of the Aromatic Ring : The chloro-substituents can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new aryl, alkyl, or amino groups. This pathway is critical for building molecular complexity in medicinal chemistry programs.
Applications in Drug Development and Research
Given its structure, this compound is not an end-product but a valuable scaffold. Its primary application is as an intermediate in the synthesis of more complex target molecules. For example, the unmasked keto-aldehyde could be a key intermediate in the synthesis of novel enzyme inhibitors, where the two carbonyl groups can interact with active site residues. The dichlorophenyl group is a common feature in many bioactive molecules, contributing to binding affinity through hydrophobic and halogen-bonding interactions.[14]
Conclusion
3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a well-designed synthetic intermediate whose structure is optimized for versatility and control in multi-step synthesis. The strategic use of a robust dioxane protecting group allows for the isolation and selective reaction of the aromatic ketone functionality. Subsequent deprotection reveals a second reactive carbonyl group, opening pathways for the construction of complex molecular architectures. This guide has outlined its properties, a reliable synthetic protocol, and its potential transformations, establishing it as a valuable tool for chemists in the pharmaceutical and fine chemical industries.
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